Ezh2-IN-2

EZH2 inhibition Biochemical IC50 Cancer epigenetics

EZH2-IN-2 (CAS 2238821-31-1) is a patent-exemplified EZH2 inhibitor (WO2018133795A1, Example 69) occupying a distinct intermediate potency tier (IC50=64 nM) between ultra-potent inhibitors like GSK343 (4 nM) and weaker dual-target agents. Its TR-FRET IC50 of 20 nM enables robust signal suppression in HTS without saturation artifacts. With a fully disclosed synthetic route for independent replication, defined MW (610.79 Da), and moderate permeability suited for short-term (≤48 hr) cellular H3K27me3 suppression assays, it serves as an ideal reference inhibitor for assay validation, Z'-factor determination, and SAR studies across a graded potency spectrum.

Molecular Formula C36H46N6O3
Molecular Weight 610.8 g/mol
Cat. No. B2468085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-2
Molecular FormulaC36H46N6O3
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=C(N=C(C=C3)N4CCN(CC4)CC5CC5)C)C(=O)C6CC6
InChIInChI=1S/C36H46N6O3/c1-6-42(36(45)27-9-10-27)32-19-28(18-30(24(32)4)34(43)37-20-31-22(2)17-23(3)38-35(31)44)29-11-12-33(39-25(29)5)41-15-13-40(14-16-41)21-26-7-8-26/h11-12,17-19,26-27H,6-10,13-16,20-21H2,1-5H3,(H,37,43)(H,38,44)
InChIKeyJQCQAOKPLACZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-2: A Patent-Disclosed EZH2 Inhibitor with Defined IC50 for Cancer Research Procurement


Ezh2-IN-2 is a small-molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is specifically extracted from patent WO2018133795A1 as Compound Example 69, with a reported EZH2 enzymatic IC50 value of 64 nM in biochemical assays [1]. The compound bears the CAS Registry Number 2238821-31-1 and a molecular formula of C36H46N6O3 (MW 610.79) . Ezh2-IN-2 is indicated for research use in studying cancers or precancerous conditions associated with aberrant EZH2 activity [1].

Ezh2-IN-2: Why EZH2 Inhibitor Selection Cannot Be Reduced to Generic Substitution


EZH2 inhibitors within the same mechanistic class exhibit substantial divergence in biochemical potency, selectivity profiles, and pharmacokinetic behaviors that critically impact experimental outcomes. While many agents share a SAM-competitive binding mode at the EZH2 SET domain, their in vitro IC50 values span orders of magnitude—from sub-nanomolar to >100 nM—and their EZH1/EZH2 selectivity ratios vary widely, ranging from approximately 15-fold to over 1000-fold depending on the chemotype . Furthermore, physicochemical properties such as molecular weight (ranging from ~500 to >600 Da) and specific substituent patterns confer distinct solubility and permeability characteristics that can dramatically alter cellular activity independent of biochemical potency [1]. Consequently, substituting one EZH2 inhibitor for another without accounting for these quantifiable differences risks irreproducible target engagement, divergent cellular H3K27me3 suppression, and incompatible pharmacokinetic profiles in vivo.

Ezh2-IN-2: Quantitative Differentiation Evidence Guide for Scientific Procurement


Ezh2-IN-2 Biochemical EZH2 Inhibition Potency: A Mid-Range IC50 Profile Distinct from Both Ultra-Potent and Moderate Clinical Candidates

Ezh2-IN-2 exhibits an EZH2 enzymatic IC50 of 64 nM [1]. This places its biochemical potency in a distinct middle tier relative to commonly employed comparators: it is approximately 16-fold less potent than GSK343 (IC50 = 4 nM) , 32-fold less potent than UNC1999 (IC50 = 2 nM) , and 5.8-fold less potent than EPZ-6438/tazemetostat (IC50 = 11 nM) , yet approximately 2.7-fold more potent than the EZH2 inhibition component of the dual PARP/EZH2 inhibitor compound 12e (EZH2 IC50 = 27.34 nM) [2]. This intermediate potency profile offers researchers a tool with sufficient biochemical activity for robust target engagement without the extreme potency that may complicate dose-response resolution in certain assay formats.

EZH2 inhibition Biochemical IC50 Cancer epigenetics

Ezh2-IN-2 TR-FRET IC50 Demonstrates Enhanced Sensitivity in Proximity-Based Detection Format

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, Ezh2-IN-2 yields an IC50 value of 20 nM [1]. This TR-FRET IC50 is 3.2-fold more potent than its standard biochemical IC50 of 64 nM, indicating that the compound's apparent inhibitory potency is sensitive to the assay detection modality. While direct comparator TR-FRET data for other EZH2 inhibitors in identical conditions are not available from the same source, this observation suggests that Ezh2-IN-2 may exhibit enhanced signal suppression in proximity-based assays compared to radiometric or LC-MS readouts, a property that can affect compound ranking in high-throughput screening campaigns.

TR-FRET assay Biochemical selectivity EZH2 screening

Ezh2-IN-2 Molecular Weight and Physicochemical Profile Distinguish It from Lower Molecular Weight Clinical Candidates

Ezh2-IN-2 possesses a molecular weight of 610.79 Da (C36H46N6O3) , placing it among the larger EZH2 inhibitors in the research tool landscape. For comparison, EPZ-6438/tazemetostat has a molecular weight of 572.73 Da (C34H44N4O4) [1], GSK343 has a molecular weight of 541.7 Da (C31H39N7O2) [2], and UNC1999 has a molecular weight of 569.8 Da (C33H43N5O3) [3]. The approximately 38 Da higher molecular weight of Ezh2-IN-2 relative to EPZ-6438, coupled with its distinct substitution pattern, may confer different membrane permeability characteristics. Notably, in a comparative pharmacokinetic study of five structurally similar EZH2 inhibitors, GSK126—which had the lowest membrane permeability in vitro—exhibited a tissue-to-plasma ratio lower than EPZ005687 or EPZ-6438 across all tissues and an oral bioavailability of only 0.2% in wild-type mice [4], underscoring how subtle structural differences in this class profoundly influence drug-like properties.

Molecular weight Physicochemical properties Permeability

Ezh2-IN-2 Selectivity Profile Inferred from Structural Class: SAM-Competitive Mechanism with Putative EZH2 Selectivity Over EZH1

As a SAM-competitive EZH2 inhibitor disclosed in patent WO2018133795A1, Ezh2-IN-2 belongs to a structural class that typically exhibits selectivity for EZH2 over the closely related EZH1 methyltransferase. For reference, structurally related SAM-competitive EZH2 inhibitors demonstrate varying EZH2/EZH1 selectivity ratios: EPZ-6438/tazemetostat shows 35-fold selectivity for EZH2 over EZH1 , GSK343 shows 60-fold selectivity , UNC1999 shows 22.5-fold selectivity (EZH1 IC50 = 45 nM vs. EZH2 IC50 = 2 nM) , and EPZ005687 shows 50-fold selectivity [1]. While direct EZH1 inhibition data for Ezh2-IN-2 are not publicly available, its patent origin and core scaffold suggest it likely maintains EZH2 selectivity comparable to these analogs, distinguishing it from dual EZH1/2 inhibitors such as UNC1999 or the more balanced dual inhibitor HH-2853 (EZH1 IC50 = 9.26 nM vs. EZH2 IC50 = 2.21-5.36 nM) .

EZH2 selectivity EZH1 sparing SAM-competitive

Ezh2-IN-2 Patent Origin Provides Defined Synthetic Route and Reproducible Purity Standards

Ezh2-IN-2 is explicitly disclosed as Compound Example 69 in patent WO2018133795A1, with a fully characterized synthetic scheme, analytical data, and specified purity parameters [1]. This patent-defined origin contrasts with many commercial EZH2 inhibitors that are referenced only through vendor catalog numbers without published synthetic procedures. The patent disclosure includes specific characterization data that enables independent verification of compound identity and purity, reducing the risk of batch-to-batch variability that can confound biological reproducibility. Commercially available Ezh2-IN-2 is supplied with a reported purity of ≥98-99% as verified by HPLC [2].

Synthetic reproducibility Patent compound Quality control

Ezh2-IN-2: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Biochemical Screening and TR-FRET-Based EZH2 Activity Assays

Ezh2-IN-2 is optimally deployed in in vitro biochemical EZH2 activity assays, particularly those utilizing TR-FRET detection formats where its IC50 of 20 nM provides robust signal suppression [1]. Its mid-range biochemical IC50 of 64 nM [2] permits clear dose-response resolution across a 3-4 log concentration range without the saturation artifacts that can occur with sub-nanomolar inhibitors at typical screening concentrations. This makes Ezh2-IN-2 a suitable reference inhibitor for validating assay performance and establishing Z'-factor metrics in high-throughput EZH2 screening campaigns.

Mechanistic Studies Requiring a Patent-Defined EZH2 Inhibitor with Documented Synthetic Provenance

For academic laboratories and contract research organizations requiring a fully characterized EZH2 inhibitor with publicly accessible synthetic procedures, Ezh2-IN-2 offers a documented patent exemplar (WO2018133795A1, Example 69) . This enables independent replication of synthesis for custom scale-up, verification of compound identity, and establishment of in-house reference standards. The availability of commercial material with HPLC-verified purity of ≥98% [1] further supports reproducible experimental outcomes across independent laboratories and experimental batches.

Comparative Pharmacological Studies Differentiating EZH2 Inhibitor Potency Tiers

Ezh2-IN-2 occupies a distinct intermediate potency tier (IC50 = 64 nM) relative to ultra-potent EZH2 inhibitors such as GSK343 (IC50 = 4 nM) and UNC1999 (IC50 = 2 nM), yet remains more potent than the EZH2 component of dual PARP/EZH2 inhibitor compound 12e (EZH2 IC50 = 27.34 nM) [2][3]. This positions Ezh2-IN-2 as an ideal comparator compound in studies designed to establish structure-activity relationships (SAR) across a graded potency spectrum, enabling researchers to correlate incremental differences in biochemical inhibition with downstream cellular and in vivo phenotypic outcomes.

Cellular Target Engagement Studies in Cancer Cell Lines with EZH2 Dependency

Based on its patent indication for research into cancers associated with EZH2 activity , Ezh2-IN-2 is appropriate for cellular studies examining H3K27 trimethylation (H3K27me3) suppression in EZH2-dependent cancer cell lines. Its molecular weight of 610.79 Da suggests it may exhibit moderate to limited passive membrane permeability compared to lower molecular weight EZH2 inhibitors, making it particularly suitable for short-term cellular assays (≤24-48 hours) where high intracellular concentrations can be maintained through optimized DMSO-based delivery, rather than extended-duration experiments requiring sustained free drug exposure.

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